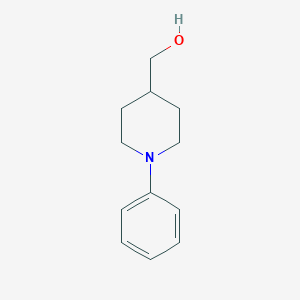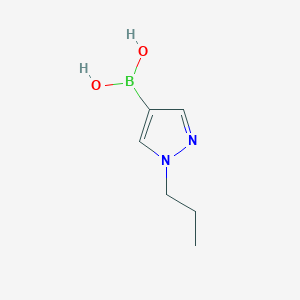
2-(Benzyloxy)naphthalen-1-ylboronic acid
Vue d'ensemble
Description
“2-(Benzyloxy)naphthalen-1-ylboronic acid” is a boronic acid compound with the CAS Number: 219834-96-5 . It has a molecular weight of 278.12 and its IUPAC name is 2-(benzyloxy)-1-naphthylboronic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(Benzyloxy)naphthalen-1-ylboronic acid” is 1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Benzyloxy)naphthalen-1-ylboronic acid” is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Life Science Research
2-(Benzyloxy)naphthalen-1-ylboronic acid: is utilized in life science research due to its ability to form stable complexes with diols and carbohydrates. This property is particularly useful in the study of glycoproteins and other biomolecules that contain diol groups .
Material Science
In material science, this boronic acid derivative is used to modify surfaces and create functional materials. Its boronic acid group can bind to various organic and inorganic substrates, allowing for the development of new materials with specific properties .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, especially in Suzuki coupling reactions. It acts as a versatile building block for creating biaryl structures, which are prevalent in many pharmaceuticals and organic materials .
Analytical Chemistry
In analytical chemistry, boronic acids are known for their sensing capabilities. This particular boronic acid can be used to develop sensors for detecting sugars and other diol-containing analytes, which is valuable in diabetes research and food industry applications .
Biopharma Production
The compound’s ability to form reversible covalent bonds with diols is exploited in biopharmaceutical production. It can be used to attach therapeutic agents to antibodies or other targeting molecules, enhancing drug delivery systems .
Controlled Environment and Cleanroom Solutions
Due to its reactivity and specificity, 2-(Benzyloxy)naphthalen-1-ylboronic acid is used in controlled environments for the preparation of surfaces and materials that require precise chemical functionalities .
Cleanroom Solutions
In cleanroom settings, this boronic acid derivative can be used to prepare surfaces that resist contamination by forming protective coatings that interact with specific molecules, thereby maintaining a sterile environment .
Safety and Hazards
Orientations Futures
The future directions for “2-(Benzyloxy)naphthalen-1-ylboronic acid” and other boronic acids are promising. Given their various biological activities and relatively simple preparation process , they are expected to be the focus of further studies in medicinal chemistry to develop new promising drugs .
Propriétés
IUPAC Name |
(2-phenylmethoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGFIOKWQKNPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)naphthalen-1-ylboronic acid | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)





